molecular formula C₂₈H₂₆D₄N₂O₂ B1146761 (R)​-​Darifenacin-d4 CAS No. 1261734-81-9

(R)​-​Darifenacin-d4

货号: B1146761
CAS 编号: 1261734-81-9
分子量: 430.57
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-Darifenacin-d4 is a deuterated form of Darifenacin, a medication primarily used to treat urinary incontinence. The compound is characterized by the substitution of four hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often employed in scientific research to study metabolic pathways and pharmacokinetics due to the slight differences in the behavior of deuterium compared to hydrogen .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Darifenacin-d4 involves several steps, starting from the appropriate deuterated precursors. The key steps include:

    Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring, which is a crucial structural component of ®-Darifenacin-d4.

    Introduction of the Deuterium Atoms: Deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium. This can be achieved using deuterated reagents or solvents.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is then synthesized and attached to the benzofuran structure.

    Final Assembly: The final step involves the coupling of the benzofuran and pyrrolidine rings to form ®-Darifenacin-d4.

Industrial Production Methods

Industrial production of ®-Darifenacin-d4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as crystallization or chromatography .

化学反应分析

Types of Reactions

®-Darifenacin-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols or amines.

科学研究应用

Therapeutic Applications in Overactive Bladder

(R)-Darifenacin-d4 is utilized in clinical settings for its efficacy in managing symptoms associated with OAB. The compound selectively antagonizes the M3 muscarinic receptors, which are crucial for bladder contraction. Clinical trials have demonstrated that darifenacin significantly reduces urinary urgency, frequency, and incontinence episodes.

Clinical Efficacy

  • Dosage and Response : In studies involving dosages of 7.5 mg and 15 mg once daily, patients exhibited significant improvements in OAB symptoms within two weeks of treatment. For instance, a pooled analysis of three phase III studies indicated that patients receiving darifenacin experienced a reduction in urgency urinary incontinence episodes by approximately 88.6% compared to 77.9% for placebo groups .
  • Quality of Life Improvements : Patients reported enhanced quality of life metrics alongside symptom reduction, indicating the drug's holistic benefits .

Pharmacokinetic Studies

(R)-Darifenacin-d4 plays a crucial role in pharmacokinetic research, particularly in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profiles.

Method Development

  • Analytical Techniques : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to quantify darifenacin levels in biological matrices such as plasma. For example, one study validated an LC-ESI-MS/MS method with a limit of quantitation as low as 0.025 ng/mL, demonstrating high recovery rates and precision .
MethodRecovery RateLimit of QuantitationPrecision (Intra-day)Precision (Inter-day)
LC-ESI-MS/MS90.94% - 109.89%0.025 ng/mL0.84% - 2.69%2.01% - 7.47%

Research on Receptor Interactions

The unique properties of (R)-Darifenacin-d4 allow researchers to investigate its interactions with various muscarinic receptors beyond M3, providing insights into its selectivity and potential side effects.

Receptor Affinity Studies

  • Selectivity Profile : Studies indicate that darifenacin has up to a 59-fold higher affinity for M3 receptors compared to other muscarinic receptor subtypes (M1-M5), which is essential for minimizing side effects such as dry mouth and constipation typically associated with antimuscarinic therapies .

Elderly Population

A specific case study focusing on patients aged over 65 years demonstrated that darifenacin effectively alleviated OAB symptoms while maintaining a favorable safety profile. The study highlighted significant reductions in urgency urinary incontinence episodes and improvements in patient-reported quality of life assessments .

Comparative Efficacy

In comparative studies against other antimuscarinic agents like oxybutynin, darifenacin showed similar efficacy but with better tolerability profiles among elderly patients .

作用机制

®-Darifenacin-d4 exerts its effects by selectively antagonizing the muscarinic M3 receptor. This receptor is involved in the contraction of bladder and gastrointestinal smooth muscles. By blocking the M3 receptor, ®-Darifenacin-d4 reduces bladder muscle contractions, thereby alleviating symptoms of urinary incontinence. The molecular targets include the muscarinic acetylcholine receptors, and the pathways involved are primarily related to cholinergic signaling .

相似化合物的比较

Similar Compounds

Uniqueness

®-Darifenacin-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms result in slightly different pharmacokinetic properties, making it valuable for detailed metabolic studies. Additionally, the deuterated form can offer improved stability and reduced metabolic degradation compared to its non-deuterated counterpart .

生物活性

(R)-Darifenacin-d4 is a deuterated form of darifenacin, a selective muscarinic M3 receptor antagonist primarily used in the treatment of overactive bladder (OAB). The incorporation of deuterium in (R)-Darifenacin-d4 is significant as it can alter the pharmacokinetic properties of the compound, potentially enhancing its therapeutic efficacy and metabolic stability. This article explores the biological activity of (R)-Darifenacin-d4, focusing on its receptor interactions, pharmacological effects, and relevant case studies.

PropertyValue
CAS Number1189701-43-6
Molecular FormulaC28H26D4N2O2
Molecular Weight430.57 g/mol
StructureChemical Structure

(R)-Darifenacin-d4 selectively antagonizes the muscarinic M3 receptor, which is involved in several cholinergically mediated functions such as bladder contraction and salivary secretion. The affinity of darifenacin for the M3 receptor is significantly higher compared to other muscarinic receptors, making it a potent agent for managing OAB symptoms. Specifically, it exhibits:

  • 9-fold greater affinity for M3 compared to M1
  • 12-fold greater affinity for M3 compared to M5
  • 59-fold greater affinity for M3 compared to both M2 and M4 .

Pharmacokinetics and Metabolism

The introduction of deuterium in (R)-Darifenacin-d4 may influence its metabolic pathways. Deuteration has been shown to affect the pharmacokinetic profiles of drugs by altering their metabolic stability and half-life. This can lead to improved bioavailability and reduced side effects, which is particularly beneficial in elderly populations who are more susceptible to adverse drug reactions .

Efficacy in Overactive Bladder

A clinical trial involving patients aged 65 years and older demonstrated that darifenacin significantly improved symptoms of OAB. Patients treated with darifenacin showed:

  • Reduction in urgency urinary incontinence episodes (UUIEs) : -88.6% with darifenacin vs. -77.9% with placebo.
  • Improvement in micturition frequency : -25.3% with darifenacin vs. -18.5% with placebo.
  • Quality of Life (QoL) assessments : Significant improvements were noted in various QoL measures .

These findings underscore the potential effectiveness of (R)-Darifenacin-d4 in enhancing patient outcomes in OAB treatment.

Case Studies

  • Case Study: Elderly Patients with OAB
    • Objective : Evaluate the safety and efficacy of darifenacin.
    • Method : 400 patients were randomized to receive either darifenacin or placebo for 12 weeks.
    • Results : Significant reductions in UUIEs and improved QoL metrics were observed, indicating that darifenacin is well-tolerated and effective in this demographic .
  • Molecular Docking Studies
    • A study performed molecular docking simulations on various FDA-approved drugs, including darifenacin, to assess their interactions with Alzheimer's disease-related proteins. The results indicated that darifenacin exhibited favorable binding affinities, suggesting potential repurposing opportunities for neurodegenerative conditions .

属性

CAS 编号

1261734-81-9

分子式

C₂₈H₂₆D₄N₂O₂

分子量

430.57

同义词

(R)​-1-​[2-​(2,​3-​Dihydro-​5-​benzofuranyl)​ethyl]​-​α,​α-​diphenyl-​3-​pyrrolidineacetamide​;  (R)-(+)-3-(1-Carbamoyl-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidine;  ent-​Darifenacin

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。